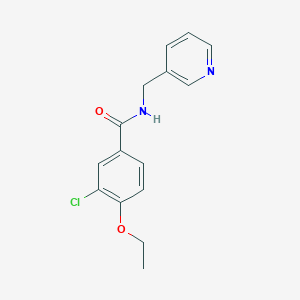![molecular formula C20H13ClN2O3 B251896 N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, also known as 2-Cl-NBD, is a fluorescent probe commonly used in scientific research. This compound has been widely studied for its ability to detect protein conformational changes and monitor protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves its ability to bind to proteins and undergo a conformational change upon binding. This conformational change results in a change in the fluorescence properties of the compound, allowing for monitoring of protein-protein interactions and conformational changes.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the effects of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide on specific proteins and systems may vary and should be studied on a case-by-case basis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in lab experiments is its ability to monitor protein conformational changes and protein-protein interactions in real-time. Additionally, this compound is relatively easy to use and can be incorporated into a variety of experimental techniques. However, there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. For example, this compound may not be suitable for studying proteins with low expression levels or proteins with low affinity for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide.
Orientations Futures
There are many future directions for the use of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in scientific research. One potential area of study is the use of this compound in drug discovery and development. N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide could be used to screen for compounds that bind to specific proteins or protein conformations. Additionally, this compound could be used in the development of biosensors for monitoring protein-protein interactions in vivo. Finally, future studies could focus on optimizing the synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide to increase yield and purity.
Conclusion:
In conclusion, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide is a valuable tool for studying protein conformational changes and protein-protein interactions in scientific research. This compound has a wide range of applications and can be used in a variety of experimental techniques. While there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, the advantages of this compound make it a valuable tool for researchers in many fields.
Méthodes De Synthèse
The synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the intermediate compound. This intermediate is then reacted with 3-hydroxy-2-naphthoic acid to form the final product, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. The yield of this reaction is typically around 60%.
Applications De Recherche Scientifique
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has a wide range of scientific research applications. It is commonly used to monitor protein-protein interactions, protein folding, and conformational changes. This compound can be used in a variety of techniques, including fluorescence resonance energy transfer (FRET), fluorescence lifetime imaging microscopy (FLIM), and fluorescence correlation spectroscopy (FCS). Additionally, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been used to study the behavior of lipid membranes and the dynamics of lipid-protein interactions.
Propriétés
Formule moléculaire |
C20H13ClN2O3 |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,23H,(H,22,25)/b20-14+ |
Clé InChI |
UTWVNGTUWFZBKP-XSFVSMFZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)/C(=C/3\NC4=CC=CC=C4O3)/C=C2)Cl |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)



![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)